5-Bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde is a halogenated pyridine derivative with a carbaldehyde functional group. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of pyridine derivatives. For example, starting with 2-chloro-6-methylpyridine, bromination can be achieved using bromine in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale halogenation and formylation processes, often using continuous flow reactors to ensure efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, such as the oxidation of the methyl group to a carboxylic acid.
Reduction: Reduction reactions can convert the carbaldehyde group to a primary alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: 5-Bromo-2-chloro-6-methyl-pyridine-3-carboxylic acid.
Reduction: 5-Bromo-2-chloro-6-methyl-pyridine-3-ol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Mechanism of Action
Target of Action
It’s known that this compound can act as a raw material to prepare 2:2’-dipyridyl and its derivatives . It may also be involved in the synthesis of biaryls through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction .
Mode of Action
The mode of action of 5-Bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde involves its interaction with its targets through chemical reactions. For instance, it has been demonstrated to function as the substrate in a general palladium-catalyzed coupling of aryl bromides/triflates and thiols . This suggests that the compound can participate in nucleophilic substitution reactions.
Biochemical Pathways
The biochemical pathways affected by this compound are related to its role in the synthesis of various compounds. For example, it can facilitate the synthesis of 5-arylamino-2-picolines via displacement of bromide by anthranilic acid and decarboxylation . This indicates that the compound can influence pathways involving aromatic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH, temperature, and solvent conditions under which the reactions involving this compound are carried out. For instance, the efficiency of palladium-catalyzed coupling reactions in which this compound participates may be affected by the choice of solvent .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde is known to interact with various enzymes, proteins, and other biomolecules . It can act as a raw material to prepare 2:2’-dipyridyl and its derivatives . Moreover, this compound may be involved in the synthesis of biaryls through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction catalyzed by a palladacycle .
Cellular Effects
It has been demonstrated to function as the substrate in a general palladium-catalyzed coupling of aryl bromides/triflates and thiols .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in free radical reactions, where it loses the N-bromo atom, leaving behind a succinimidyl radical .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases. Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
2-Bromo-6-methylpyridine: Lacks the carbaldehyde group.
5-Bromo-2-chloro-pyridine-3-carbaldehyde: Different halogen positions.
6-Methyl-2-chloro-pyridine-3-carbaldehyde: Different halogen positions.
This comprehensive overview highlights the significance of 5-Bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
5-bromo-2-chloro-6-methylpyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO/c1-4-6(8)2-5(3-11)7(9)10-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWFWSGJWCMUKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)Cl)C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1935331-10-4 |
Source
|
Record name | 5-bromo-2-chloro-6-methylpyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.